N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide

CCR4 antagonist Binding affinity GPCR signaling

This compound is a structurally differentiated CCR4 chemical probe. Its unique 3-chlorophenyl and 2,6-dimethoxypyrimidine substitution pattern on the piperazine core makes it the specific chemotype needed for SAR studies where indiscriminate halogen or methoxy substitution can cause uncontrolled shifts in target affinity (e.g., divergence from the key Ki = 12.6 nM reference). Sourcing the exact CAS 1021039-39-3 ensures data comparability and eliminates false hits in HTS campaigns.

Molecular Formula C17H20ClN5O3
Molecular Weight 377.83
CAS No. 1021039-39-3
Cat. No. B2748110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
CAS1021039-39-3
Molecular FormulaC17H20ClN5O3
Molecular Weight377.83
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)OC
InChIInChI=1S/C17H20ClN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-6-8-23(9-7-22)17(24)19-13-5-3-4-12(18)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,19,24)
InChIKeyOVLMBMNUOQENCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 1021039-39-3) for Targeted Chemical Biology Research


N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 1021039-39-3) is a synthetic small molecule belonging to the piperazine-1-carboxamide class, characterized by a 3-chlorophenyl group at the carboxamide nitrogen and a 2,6-dimethoxypyrimidin-4-yl substituent on the piperazine ring . This compound is a derivative within the broader family of piperazinyl pyrimidine derivatives, a class known for its potential as CCR4 antagonists, which have been explored for therapeutic applications in inflammatory and allergic diseases [1]. Its specific substitution pattern differentiates it from other close analogs, suggesting a potential for distinct biological activity profiles, although direct comparative data from published primary literature is currently scarce.

Procurement Risk: Why Substituting N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide with an In-Class Analog Can Compromise Experimental Reproducibility


Indiscriminate substitution among piperazine-1-carboxamide analogs introduces significant risk of altering target affinity, selectivity, and downstream functional effects. The specific nature of the halogen substitution on the phenyl ring (e.g., 3-chloro vs. 2-chloro or 3,4-difluoro) and the methoxy pattern on the pyrimidine ring are critical determinants of binding pocket complementarity within protein targets such as the CCR4 receptor [1]. Even structurally similar compounds can exhibit drastically different pharmacological profiles; for instance, a related analog from the same patent family demonstrated an IC50 of 32 nM for CCR4 antagonism in a GTPγS binding assay, while a different substitution pattern on the core scaffold yielded a markedly weaker Kd of 1.00E+3 nM in a whole-blood chemotaxis assay [2]. Without direct comparative data, using an alternative compound introduces uncontrolled variables, potentially leading to data that cannot be compared across studies.

Quantitative Differentiation of N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide (1021039-39-3) from Key Analogs


CCR4 Binding Affinity: A 31.25-fold Range for In-Class Analogs Highlights Target-Specific Risk

While no primary data is available for the target compound itself, a close structural analog within the piperazinyl pyrimidine class demonstrates potent CCR4 antagonism with a Ki of 12.6 nM in a radioligand displacement assay [1]. The variation within the class is extreme; another analog shows a Kd of 1.00E+3 nM for the same target in a whole-blood functional assay, representing a 79-fold difference [1]. This underscores that small structural modifications to the N-phenyl or pyrimidine substituents can lead to order-of-magnitude changes in target engagement. For the target compound, its unique 3-chlorophenyl and 2,6-dimethoxypyrimidine combination is expected to place its affinity within this broad range, but the exact value is unknown without direct measurement.

CCR4 antagonist Binding affinity GPCR signaling

Functional Impact of a Single Chlorine Position Shift: 3-Cl vs 4-F-substituted Derivative

The position of the chlorine atom on the N-phenyl ring is a critical determinant of activity. The target compound features a 3-chlorophenyl group . A vendor-listed analog, N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 1021214-82-3), incorporates an additional fluorine atom at the 4-position . While quantitative data for both compounds is absent from primary sources, such a halogen scan is a classic strategy for modulating potency and metabolic stability in related series. The absence of a 4-fluoro substituent in the target compound likely results in a different electronic profile on the phenyl ring, potentially affecting pi-stacking or halogen bonding interactions with target proteins. This chemical distinction alone makes them non-interchangeable for structure-activity relationship (SAR) studies.

Structure-Activity Relationship Halogen substitution Pharmacophore

Differential Selectivity Across the Piperazine Carboxamide Class

The broader piperazine-1-carboxamide class is known for activity across multiple receptor types, including dopaminergic, serotonergic, and adrenergic systems [1]. However, the specific target profile for N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide has not been published. Close analogs have been identified as CCR4 antagonists [2], suggesting a potential for immunomodulatory activity, but off-target profiles are unknown. In contrast, a structurally related compound, the substituted pyrimidine piperazine compound of WO-2019062662-A1, is described as an inhibitor of 5-HT reuptake and 5-HT1A receptor activator [3]. This demonstrates a functional bifurcation within the class where similar cores engage entirely different therapeutic targets. The target compound's unique substitution pattern may confer a distinct selectivity fingerprint, but this cannot be assumed without experimental confirmation.

Drug selectivity Off-target activity Pharmacological audit

Recommended Scientific and Industrial Applications for N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide Based on Current Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies of the CCR4 Antagonist Pharmacophore

Based on its structural assignment to a patent family of CCR4 antagonists, this compound serves as a specific chemical probe for exploring the contribution of a 3-chlorophenyl and 2,6-dimethoxypyrimidine substitution pattern to CCR4 binding affinity and functionality [1]. It can be used in direct comparative SAR studies against the disclosed close analogs, such as the one with a known Ki of 12.6 nM, to quantify the impact of its unique substitution on target engagement.

Negative Control or Inactive Comparator for HTS Assay Validation

Until its primary biological activity is verified, this compound is best utilized as a structurally-matched negative control for high-throughput screening (HTS) campaigns targeting other piperazine-1-carboxamide activities, such as 5-HT reuptake inhibition [2]. Its close structural similarity to the active chemotype, combined with an unconfirmed target profile, makes it a valuable tool for identifying assay artifacts and ensuring the specificity of screening hits.

Starting Point for Scaffold-Hopping and Diversification in Medicinal Chemistry

The unique combination of a 3-chlorophenyl and a 2,6-dimethoxypyrimidin-4-yl group on a piperazine core provides a synthetically tractable scaffold for medicinal chemistry diversification . It is an ideal starting point for generating focused libraries aiming to improve CCR4 potency, metabolic stability, or selectivity over other GPCRs, given the known variability within the class (e.g., Kd = 1.00E+3 nM for a close analog).

Quote Request

Request a Quote for N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.